molecular formula C18H19NO2 B4407725 4-(allyloxy)-N-(4-methylbenzyl)benzamide

4-(allyloxy)-N-(4-methylbenzyl)benzamide

Cat. No.: B4407725
M. Wt: 281.3 g/mol
InChI Key: MBONHGAEBDCIOL-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-(4-methylbenzyl)benzamide is a benzamide derivative identified as a negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly exhibiting selectivity for the hα4β2 subtype over hα3β4 (5-fold preference) with an IC50 of 6.0 µM . Its structure features two critical regions:

  • Allyloxy substituent: A propenyl ether group at the 4-position of the benzamide ring.
  • N-(4-Methylbenzyl) group: A para-methyl-substituted benzylamine linked to the benzamide’s nitrogen.

This compound emerged from iterative virtual screening and structure-activity relationship (SAR) studies, highlighting its role in modulating nAChR activity, which is implicated in neurological disorders such as addiction and Parkinson’s disease .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-12-21-17-10-8-16(9-11-17)18(20)19-13-15-6-4-14(2)5-7-15/h3-11H,1,12-13H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBONHGAEBDCIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Aromatic Ring Substituents

Pyridine vs. Benzene Ring
  • Compound 1 (4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide) : Replacing the 4-methylbenzyl group with a 6-methylpyridin-2-yl group retains hα4β2 inhibition (IC50 = 6.0 µM) but reduces selectivity against hα3β4 (~5-fold) .
Halogenation Effects
Alkyl Chain Modifications
  • Compound 8 (4-Propoxy-N-(6-methylpyridin-2-yl)benzamide) : Substituting allyloxy with propoxy eliminates the double bond, reducing steric constraints and possibly weakening interactions with hydrophobic receptor pockets .

Modifications to the N-Substituent

  • 4-Ethoxy-N-(4-methylbenzyl)benzamide : Replacing allyloxy with ethoxy decreases MW to 269.34 g/mol and reduces steric bulk, which may lower hα4β2 affinity due to diminished π-π stacking .

Functional Group Replacements

  • 4-(Benzyloxy)-N-butylbenzamide : Benzyloxy and butylamide groups increase MW (283.37 g/mol) and lipophilicity, likely shifting activity away from nAChRs toward other targets (e.g., antimicrobial activity observed in salicylamides) .
  • 4-Methoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Incorporating a thiazole ring (MW = 298.36 g/mol) introduces aromatic heterocyclic interactions, which may enhance selectivity for non-nAChR targets .

Key Research Findings

  • Allyloxy Group Critical : The propenyl ether moiety is essential for maintaining hα4β2 inhibition, as saturation (e.g., propoxy) or removal diminishes activity .
  • N-Substituent Flexibility : The 4-methylbenzyl group balances hydrophobicity and steric fit, while bulkier substituents (e.g., bromopyridinyl) may hinder receptor access .
  • Halogenation Trade-offs: Chlorine or bromine improves lipophilicity but may reduce subtype selectivity due to non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-(4-methylbenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-N-(4-methylbenzyl)benzamide

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